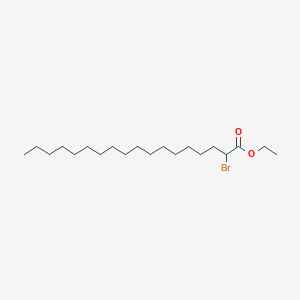

Ethyl 2-bromooctadecanoate

Description

Ethyl 2-bromooctadecanoate (C₂₀H₃₉BrO₂) is a brominated long-chain fatty acid ester, synthesized via esterification of 2-bromooctadecanoyl chloride with ethanol . Key characteristics include:

Properties

CAS No. |

5340-56-7 |

|---|---|

Molecular Formula |

C20H39BrO2 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

ethyl 2-bromooctadecanoate |

InChI |

InChI=1S/C20H39BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23-4-2/h19H,3-18H2,1-2H3 |

InChI Key |

XWNFINQDWGXIOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OCC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromooctadecanoate can be synthesized through the esterification of 2-bromooctadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-bromo group undergoes S<sub>N</sub>2 displacement with nucleophiles, yielding functionalized derivatives:

-

Hydroxylation : Treatment with 6% ethanolic KOH produces ethyl 2-hydroxyoctadecanoate in ~93% yield .

-

Alkoxylation : Using 30% ethanolic KOH, the primary product shifts to ethyl 2-ethoxyoctadecanoate (68–74% yield) alongside minor elimination products (e.g., ethyl 2-octadecenoate at 3.7–7.4%) .

-

Thiolation : Reaction with ethane-1,2-dithiol or butane-1,2-dithiol in THF (catalyzed by DBU) forms bolaform surfactants with sulfur linkages, achieving ~73% yield for 10-bromo-octadecanoic acid derivatives .

Mechanistic Notes :

-

Stereochemical inversion occurs during S<sub>N</sub>2 substitution, as evidenced by retention of optical activity in analogous brominated esters .

-

Polar aprotic solvents (e.g., THF) enhance reactivity by stabilizing transition states .

Elimination Reactions

Under strongly basic or high-temperature conditions, β-hydrogen abstraction leads to α,β-unsaturated esters :

-

Dehydrohalogenation : Ethyl 2-bromooctadecanoate treated with 30% ethanolic KOH generates ethyl 2-octadecenoate (up to 7.4% yield) .

-

Solvent Effects : Non-polar solvents (e.g., benzene) favor radical-mediated elimination pathways, as observed in Hunsdiecker-type reactions .

Radical-Mediated Reactions

The α-bromo group participates in homolytic cleavage , forming alkyl radicals for downstream reactions:

-

Halogen Abstraction : In the presence of bromine or hypohalites, radicals recombine to form dihalogenated products or cross-coupled adducts .

-

Cage Effects : Geminate recombination within solvent cages can lead to stereoselective products, as seen in bromodecarboxylation of aromatic silver salts .

Fatty Acid Derivatives

Hydrolysis of the ester group (via acidic/basic conditions) yields 2-bromooctadecanoic acid , a substrate for further bromination or cross-coupling reactions .

Reaction Optimization

-

Temperature : Reactions at 30°C minimize side products (e.g., elimination) .

-

Catalysts : DBU enhances nucleophilic substitution efficiency by deprotonating thiols .

-

Solvents : Benzene and THF improve solubility and reaction rates for brominated fatty acids .

Analytical Characterization

Scientific Research Applications

Ethyl 2-bromooctadecanoate has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of surfactants and emulsifiers.

Biology: It serves as a model compound in studies of lipid metabolism and enzyme activity.

Medicine: Research explores its potential use in drug delivery systems due to its ability to form micelles and other structures.

Industry: It is used in the production of specialty chemicals, including lubricants and plasticizers.

Mechanism of Action

The mechanism of action of ethyl 2-bromooctadecanoate involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and function.

Comparison with Similar Compounds

Methyl 2-Bromooctadecanoate

Isopropyl 2-Bromooctadecanoate

2-Bromooctadecanoic Acid

Ethyl Bromoacetate (C₄H₇BrO₂)

- Molecular weight : 167.00 g/mol.

- Properties: Volatile liquid (boiling point: 167–169°C at 760 mmHg) with lachrymatory effects . IR carbonyl peak: ~1740 cm⁻¹ . Applications: Used in organic synthesis and as a tear gas agent, contrasting with the larvicidal focus of this compound .

Ethyl 2-(4-Bromophenyl)-2-oxoacetate

- Molecular formula : C₁₀H₉BrO₃.

- Properties: Contains a brominated aromatic ring; molecular weight: 257.08 g/mol . Applications: Primarily used in pharmaceutical intermediates, differing from the agrochemical role of this compound .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | IR C=O (cm⁻¹) |

|---|---|---|---|---|

| This compound | C₂₀H₃₉BrO₂ | 363.43 | 173–177 (1.6) | 1745 |

| Mthis compound | C₁₉H₃₇BrO₂ | 349.40 | 155–157 (0.2) | 1750 |

| Isopropyl 2-bromooctadecanoate | C₂₁H₄₁BrO₂ | 377.46 | 177–178 (1.5) | 1750 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 167–169 (760) | ~1740 |

Table 2: Bioactivity Comparison

| Compound | LC₅₀ (ppm) | Key Application |

|---|---|---|

| This compound | 0.9–1.4 | Mosquito larvicide |

| Mthis compound | 0.6–0.9 | Mosquito larvicide |

| 2-Bromooctadecanoic acid | ~0.6 | Larvicide precursor |

| Ethyl bromoacetate | N/A | Organic synthesis/tear gas |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.